

The Pharmacodynamics of Odevixibat in Pediatric Cholestasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), represents a significant advancement in the treatment of pediatric cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC). By targeting the enterohepatic circulation of bile acids, **odevixibat** offers a non-surgical therapeutic option to alleviate the debilitating symptoms of cholestasis, primarily pruritus, and to reduce the systemic bile acid burden. This technical guide provides an in-depth overview of the pharmacodynamics of **odevixibat** in the pediatric population, focusing on its mechanism of action, effects on bile acid homeostasis, and the key clinical trial data that underpin its therapeutic use.

Mechanism of Action: Targeting the Enterohepatic Circulation

Odevixibat exerts its therapeutic effect by potently and selectively inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] [2] The IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3] This process, known as the enterohepatic circulation, is essential for maintaining the body's bile acid pool.

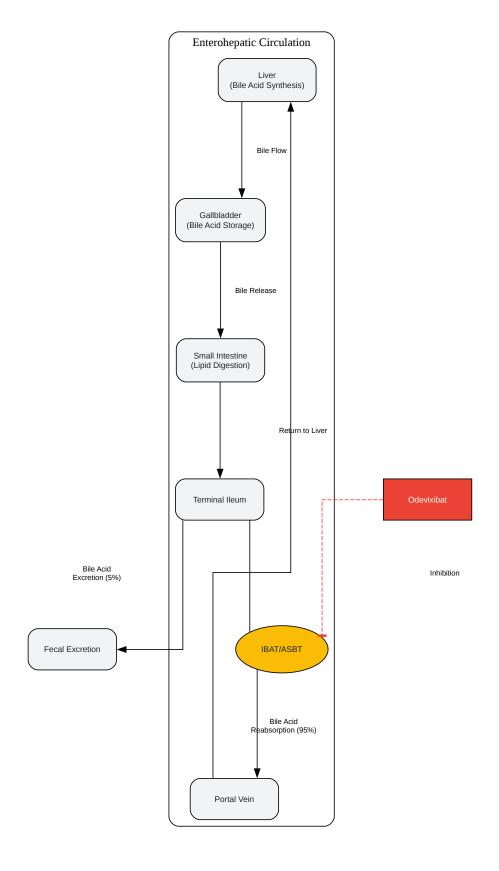


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In pediatric cholestatic conditions, the impaired secretion of bile from the liver leads to an accumulation of bile acids in the liver and systemic circulation, causing severe pruritus and progressive liver damage.[4] **Odevixibat**, by blocking IBAT, interrupts the enterohepatic circulation, leading to a significant increase in the fecal excretion of bile acids.[3] This, in turn, reduces the total bile acid pool, decreases the return of bile acids to the liver, and lowers serum bile acid (sBA) concentrations.[5] The reduction in sBA levels is believed to be the primary mechanism through which **odevixibat** alleviates pruritus, a hallmark and often debilitating symptom of cholestatic liver disease in children.[5][6]





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Mechanism of Action of **Odevixibat** in the Enterohepatic Circulation.



Key Clinical Efficacy Data

The efficacy and safety of **odevixibat** in pediatric cholestasis have been primarily established through the Phase 3 PEDFIC 1 and PEDFIC 2 clinical trials.

PEDFIC 1 Trial

The PEDFIC 1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 62 children with PFIC type 1 or 2.[7] Patients were randomized to receive placebo, **odevixibat** 40 µg/kg/day, or **odevixibat** 120 µg/kg/day.[7] The trial successfully met its two primary endpoints: a reduction in pruritus and a decrease in serum bile acid levels.[5][7]

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial[5][7]

Endpoint	Placebo (n=20)	Odevixibat 40 µg/kg/day (n=23)	Odevixibat 120 µg/kg/day (n=19)	p-value (Odevixibat vs. Placebo)
Proportion of Positive Pruritus Assessments	28.7%	53.5% (combined odevixibat arms)	53.5% (combined odevixibat arms)	p=0.004
Serum Bile Acid Response	0%	33.3% (combined odevixibat arms)	33.3% (combined odevixibat arms)	p=0.003
Mean Change in Serum Bile Acids (μmol/L)	+13.1	-114.3 (combined odevixibat arms)	-114.3 (combined odevixibat arms)	p=0.002

PEDFIC 2 Trial

PEDFIC 2 is an ongoing, open-label extension study evaluating the long-term safety and efficacy of **odevixibat** at a dose of 120 μg/kg/day.[8] The study includes patients who completed PEDFIC 1 as well as newly enrolled patients with various types of PFIC.[8] Interim results from PEDFIC 2 have demonstrated sustained reductions in both serum bile acids and pruritus with long-term treatment.[8][9]



Table 2: Mean Change in Serum Bile Acids and Pruritus Scores in PEDFIC 2 (Interim Analysis) [8][9]

Cohort	Baseline	Mean Change from Baseline at Weeks 22-24 (sBA)	Mean Change from Baseline at Weeks 21-24 (Pruritus Score)
Cohort 1A (Odevixibat in PEDFIC 1)	PEDFIC 1 Baseline	-201 μmol/L	Significant Improvement
Cohort 1B (Placebo in PEDFIC 1)	PEDFIC 2 Baseline	-144 μmol/L	Significant Improvement
Cohort 2 (Newly Enrolled)	PEDFIC 2 Baseline	-104 μmol/L	Significant Improvement

Experimental Protocols

A comprehensive understanding of the pharmacodynamics of **odevixibat** necessitates a review of the key experimental methodologies employed in its clinical evaluation.

Measurement of Serum Bile Acids

The primary pharmacodynamic biomarker for **odevixibat** is the concentration of total serum bile acids. In the PEDFIC trials, fasting blood samples were collected for the analysis of total sBA.[8] While the specific assay used in the trials is not detailed in all publications, the gold standard for accurate and sensitive quantification of individual and total bile acids in clinical research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11] Enzymatic assays are also available but may underestimate total bile acid concentrations, especially in cholestatic patients with atypical bile acid profiles.[12]



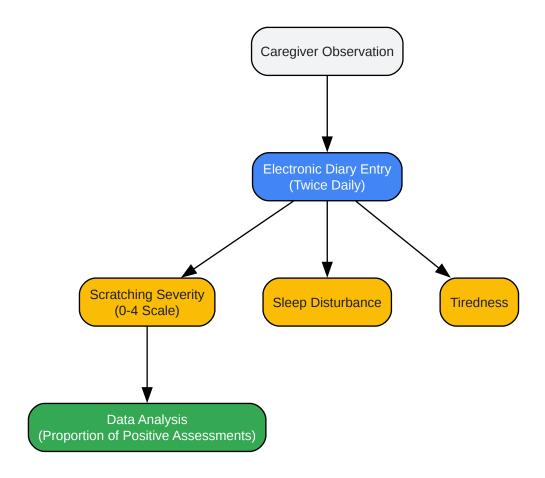
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Workflow for Serum Bile Acid Measurement by LC-MS/MS.

Assessment of Pruritus

Pruritus, a subjective symptom, was rigorously assessed in the PEDFIC trials using the PRUCISION Observer-Reported Outcome (ObsRO) instrument.[2][13] This validated tool was completed twice daily by a caregiver using an electronic diary.[2][13] The instrument uses a 5-point pictorial and verbal rating scale to assess the severity of scratching, ranging from 0 ("No scratching") to 4 ("Worst possible scratching").[13] A clinically meaningful improvement in pruritus was defined as a reduction of at least 1 point from baseline.[14] The PRUCISION instrument also captures data on sleep disturbance and tiredness.[2]



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PRUCISION ObsRO Instrument Workflow for Pruritus Assessment.

Statistical Analysis

The statistical analysis plan for the PEDFIC 1 trial was designed to evaluate the two primary endpoints.[5] For the proportion of positive pruritus assessments, a model-adjusted analysis



was used.[5] The serum bile acid response was also compared between the **odevixibat** and placebo groups.[5] In the PEDFIC 2 open-label extension study, one-sample t-tests were used to assess the statistical significance of changes from baseline in serum bile acids and pruritus scores for the cohort that had previously received **odevixibat** in PEDFIC 1.[8]

Downstream Pharmacodynamic Effects

Inhibition of IBAT by **odevixibat** is expected to have downstream effects on bile acid synthesis. The reduction in bile acid return to the liver can lead to a compensatory increase in the synthesis of new bile acids from cholesterol. This process is regulated by the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway. Key biomarkers for this process include 7α -hydroxy-4-cholesten-3-one (C4), a direct marker of bile acid synthesis, and FGF19, an intestinal hormone that inhibits bile acid synthesis. Monitoring these biomarkers can provide further insight into the pharmacodynamic effects of **odevixibat**.

Safety and Tolerability

In clinical trials, **odevixibat** has been generally well-tolerated in the pediatric population.[7][8] The most common treatment-emergent adverse events were gastrointestinal in nature, primarily diarrhea and frequent bowel movements, which were generally mild to moderate in severity.[7]

Conclusion

Odevixibat's targeted inhibition of the ileal bile acid transporter offers a novel and effective pharmacodynamic approach to the management of pediatric cholestatic diseases. By interrupting the enterohepatic circulation of bile acids, odevixibat significantly reduces serum bile acid levels and alleviates the burdensome symptom of pruritus. The robust data from the PEDFIC clinical trial program provide a strong foundation for its use in this vulnerable patient population. Further research into the long-term effects of odevixibat on liver histology and disease progression will continue to refine our understanding of its complete pharmacodynamic profile.

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- To cite this document: BenchChem. [The Pharmacodynamics of Odevixibat in Pediatric Cholestasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#pharmacodynamics-of-odevixibat-in-pediatric-cholestasis]

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